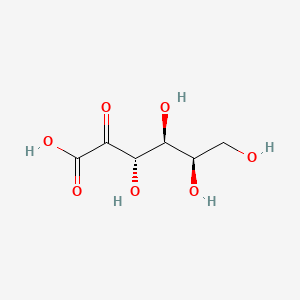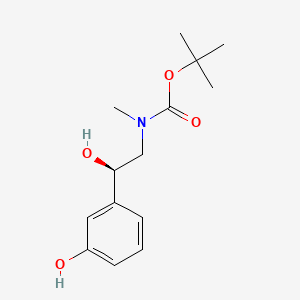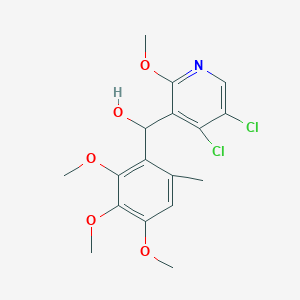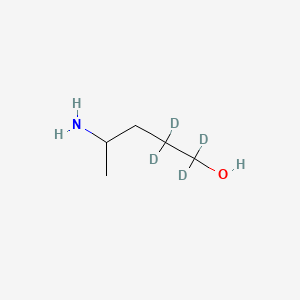
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is a complex organic compound with the molecular formula C34H46N4O10S2 and a molecular weight of 734.88 g/mol . This compound is notable for its applications in various fields, including neurology research and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester typically involves multiple steps, starting from the basic amino acids and protecting groups. The process generally includes:
Protection of Amino Groups: The amino groups of L-cysteine and glycine are protected using tert-butyl and benzyl groups, respectively.
Formation of Peptide Bonds: The protected amino acids are then coupled to form the desired peptide chain.
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s structure and activity.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfide-linked peptides, while reduction yields free thiol groups .
Scientific Research Applications
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester has several scientific research applications:
Neurology Research: It is used as a modulator in cytokine and growth factor signaling studies.
Analytical Chemistry: The compound serves as a reference standard in various analytical techniques.
Biological Studies: It is employed in studies involving peptide synthesis and protein engineering.
Medical Research:
Mechanism of Action
The mechanism of action of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.
Pathways Involved: It modulates signaling pathways related to cytokine and growth factor activity, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine: Lacks the dibenzyl and di-tert-butyl ester groups, making it less hydrophobic.
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dimethyl Ester: Contains dimethyl ester groups instead of dibenzyl and di-tert-butyl ester groups, affecting its solubility and reactivity.
Uniqueness
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is unique due to its specific ester groups, which enhance its hydrophobicity and stability. These properties make it particularly useful in neurology research and analytical applications .
Properties
CAS No. |
32381-30-9 |
|---|---|
Molecular Formula |
C34H46N4O10S2 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate |
InChI |
InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1 |
InChI Key |
XWPSZYXJKVIUMV-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Synonyms |
N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

